1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine carbonate
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Overview
Description
1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine carbonate is a chemical compound with the molecular formula C10H12F3NO4 It is known for its unique structural features, including a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine carbonate typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethoxy)benzaldehyde and ethanamine.
Formation of Intermediate: The aldehyde group of 4-(trifluoromethoxy)benzaldehyde is reduced to form 4-(trifluoromethoxy)phenylethanol.
Amination: The phenylethanol is then converted to 1-(4-(trifluoromethoxy)phenyl)ethan-1-amine through an amination reaction.
Carbonation: Finally, the amine is reacted with carbonic acid or its derivatives to form the carbonate ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to the amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Compounds with varied functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine carbonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as potential therapeutic agents for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine carbonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to significant biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, resulting in therapeutic outcomes.
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenylacetic acid
- 4-(Trifluoromethoxy)benzylamine
- 4-(Trifluoromethoxy)phenylethanol
Comparison: 1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine carbonate stands out due to its carbonate ester functionality, which imparts unique chemical properties and reactivity. Compared to similar compounds, it may offer enhanced stability and specific interactions in biological systems, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
carbonic acid;1-[4-(trifluoromethoxy)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.CH2O3/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;2-1(3)4/h2-6H,13H2,1H3;(H2,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKACKVHYCAOKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)N.C(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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